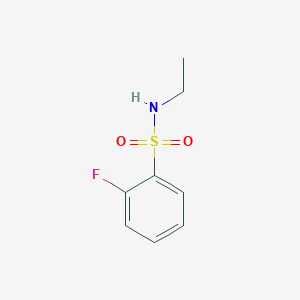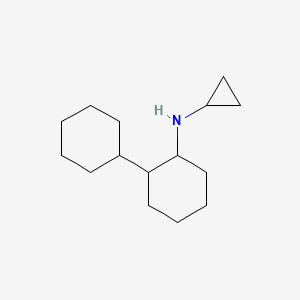![molecular formula C10H16ClN3O3 B1420205 1-[2-オキソ-2-(ピペラジン-1-イル)エチル]ピロリジン-2,5-ジオン塩酸塩 CAS No. 1193387-07-3](/img/structure/B1420205.png)
1-[2-オキソ-2-(ピペラジン-1-イル)エチル]ピロリジン-2,5-ジオン塩酸塩
概要
説明
科学的研究の応用
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with a piperazine derivative under controlled conditions. The process generally includes:
Step 1: Formation of the intermediate by reacting pyrrolidine-2,5-dione with an appropriate alkylating agent.
Step 2: Introduction of the piperazine moiety through nucleophilic substitution.
Step 3: Purification and conversion to the hydrochloride salt form.
Industrial Production Methods: Industrial production methods often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions: 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to hydroxyl using reducing agents.
Substitution: Nucleophilic substitution reactions involving the piperazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted piperazine derivatives.
作用機序
The mechanism of action of 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and cellular processes.
類似化合物との比較
- 1-[2-Oxo-2-(morpholin-4-yl)ethyl]pyrrolidine-2,5-dione hydrochloride
- 1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride
Comparison:
- Structural Differences: Variations in the substituent groups attached to the pyrrolidine-2,5-dione core.
- Reactivity: Differences in chemical reactivity and stability.
- Applications: Unique applications based on specific structural features.
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride stands out due to its specific piperazine moiety, which imparts unique chemical and biological properties.
特性
IUPAC Name |
1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c14-8-1-2-9(15)13(8)7-10(16)12-5-3-11-4-6-12;/h11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPDPVZFXSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



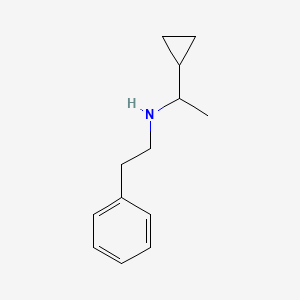
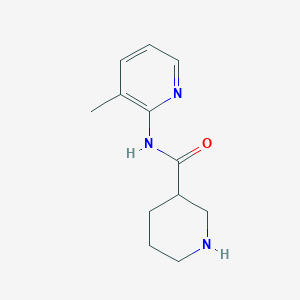
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
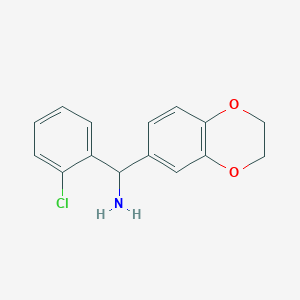
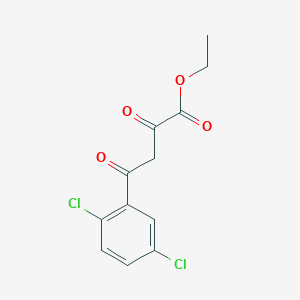




![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)

